2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetic acid
Overview
Description
2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetic acid is an organic compound belonging to the class of hydantoins. Hydantoins are heterocyclic compounds containing an imidazolidine ring substituted by ketone groups at positions 2 and 4. This compound is known for its diverse applications in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetic acid typically involves the reaction of hydantoin derivatives with acetic acid under controlled conditions. One common method includes the use of 5,5-dimethylhydantoin as a starting material, which undergoes a reaction with acetic anhydride in the presence of a catalyst to yield the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Scientific Research Applications
2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethylhydantoin: A precursor in the synthesis of 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetic acid.
Hydantoin: The parent compound of the hydantoin class.
1,3,5-Triazine Derivatives: Compounds with similar structural features and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound in the field of medicinal chemistry.
Properties
IUPAC Name |
2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-7(2)5(12)8-6(13)9(7)3-4(10)11/h3H2,1-2H3,(H,10,11)(H,8,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIADDHHXRYVFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622283 | |
Record name | (5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64942-63-8 | |
Record name | (5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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